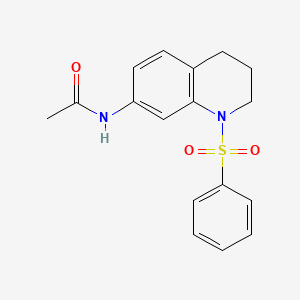

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-13(20)18-15-10-9-14-6-5-11-19(17(14)12-15)23(21,22)16-7-3-2-4-8-16/h2-4,7-10,12H,5-6,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULOIYGSNZOMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves a multi-step process. One common method includes the following steps:

Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the tetrahydroquinoline intermediate reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine.

Acetylation: The final step involves the acetylation of the amine group on the tetrahydroquinoline ring using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives, which may have different biological activities.

Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1.1 Antihypertensive Activity

Research has shown that derivatives of tetrahydroquinoline compounds, including N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, exhibit significant antihypertensive effects. For instance, modifications to the structure can enhance binding affinity to angiotensin II receptors, leading to improved blood pressure regulation. A study demonstrated that certain derivatives could lower blood pressure in a dose-dependent manner by inhibiting AT1 receptors effectively .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, compounds similar to N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide have been shown to block the activity of Lck kinase, which plays a crucial role in T-cell activation and inflammation .

1.3 Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Research indicates that tetrahydroquinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and growth .

Mechanistic Insights

2.1 Interaction with RORγt

Recent advancements have highlighted the role of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide as a modulator of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This receptor is critical in regulating Th17 cells associated with autoimmune diseases. The compound has been shown to act as an inverse agonist for RORγt, demonstrating efficacy in mouse models for conditions like psoriasis and rheumatoid arthritis .

Case Studies

Mecanismo De Acción

The mechanism of action of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound may interact with other molecular pathways, contributing to its anti-inflammatory and antimicrobial effects.

Comparación Con Compuestos Similares

Key Structural Differences:

Notes:

- Phenylsulfonyl vs. This difference may enhance binding affinity to hydrophobic receptor pockets.

- Acetamide Positioning : The acetamide group at position 7 is conserved across analogues, suggesting its critical role in target engagement.

Pharmacological and Physicochemical Properties

Key Findings :

Actividad Biológica

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and its interactions with various biological targets.

Chemical Structure and Properties

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide features a complex structure characterized by a tetrahydroquinoline moiety substituted with a phenylsulfonyl group and an acetamide functional group. The chemical formula is , with a molecular weight of 342.43 g/mol .

Antimicrobial Activity

Research indicates that N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide exhibits significant antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | Strong |

| Pseudomonas aeruginosa | 64 µg/mL | Weak |

Anti-inflammatory Effects

In addition to its antimicrobial activity, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has shown promising anti-inflammatory effects . It appears to modulate the activity of enzymes involved in inflammatory processes. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines .

Case Study: In Vivo Anti-inflammatory Activity

In a mouse model of inflammation induced by carrageenan injection, treatment with N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide resulted in a significant reduction in paw edema compared to the control group. The compound demonstrated an effective dose-response relationship.

Interaction Studies

Preliminary interaction studies suggest that N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide may interact with various biological targets. Notably:

- Enzyme Modulation : It may inhibit enzymes related to inflammatory pathways.

- Receptor Binding : The compound has been shown to bind selectively to certain receptors involved in pain and inflammation .

| Biological Target | Mechanism of Action | Effect |

|---|---|---|

| COX Enzymes | Inhibition | Anti-inflammatory |

| Bacterial Enzymes | Disruption | Antimicrobial |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of tetrahydroquinoline derivatives followed by acetamide coupling. Key steps include:

- Sulfonylation : Reacting tetrahydroquinoline with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Acetamide Formation : Coupling the sulfonylated intermediate with acetyl chloride or acetic anhydride in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .

- Optimization : Yield improvements (from 24% to 82% in analogous compounds) are achieved by varying catalysts (e.g., DMAP), solvent polarity, and reaction time .

Q. Which spectroscopic techniques are essential for structural characterization, and what key markers should be prioritized?

- Methodological Answer :

- ¹H NMR : Analyze aromatic protons (δ 6.8–8.0 ppm for phenylsulfonyl groups) and acetamide methyl signals (δ 2.0–2.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological screening (e.g., enzyme inhibition)?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays for targets like RORγ (IC50 <1 μM for sulfonamide analogs) .

- Cellular Models : Screen for cytotoxicity (MTT assay) and receptor binding (e.g., orexin receptors via calcium flux assays) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting enzymes like RORγ or neuronal nitric oxide synthase (nNOS)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses in RORγ (PDB: 3L0J) or nNOS (PDB: 1TLL). Focus on sulfonyl and acetamide interactions with hydrophobic pockets .

- QSAR Studies : Correlate substituent electronegativity (e.g., fluorine at position 2) with activity (e.g., EC50 = 6 nM for fluorinated analogs) .

Q. How can contradictions between in vitro and cellular activity data be resolved?

- Methodological Answer :

- Assay Validation : Confirm enzyme purity (SDS-PAGE) and cellular permeability (LC-MS intracellular concentration measurements).

- Metabolic Stability : Test liver microsomal stability (e.g., t½ >30 min for viable candidates) .

Q. What strategies enhance enantiomeric purity in stereochemically complex derivatives?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during tetrahydroquinoline ring formation .

Q. How can structure-activity relationship (SAR) studies systematically identify critical functional groups?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.